molecular formula C13H13BrN4 B1379602 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1426958-38-4

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No. B1379602
M. Wt: 305.17 g/mol
InChI Key: CVFQDZIXKOIQNA-UHFFFAOYSA-N
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Description

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (BCB) is a heterocyclic compound that has been of great interest to the scientific community due to its wide range of applications. BCB is a white crystalline solid that is relatively stable under normal conditions and has a wide range of uses in organic synthesis, as a reagent, in pharmaceuticals and in materials science. Furthermore, BCB has been found to have a number of biochemical and physiological effects, and is being studied for its potential applications in various fields.

Scientific Research Applications

Azoles Synthesis and Derivatives

Research in azole chemistry, including the synthesis of thieno-extended purines, highlights the versatility of bromoimidazole derivatives in synthesizing novel heterocyclic compounds. These processes involve nucleophilic displacement reactions and lithiation, demonstrating the role of such compounds in expanding the structural diversity of azoles (Hawkins et al., 1995).

Hydrodehalogenation and Carbonitrile Synthesis

The hydrodehalogenation of dihaloisothiazole-carbonitriles to produce haloisothiazole-carbonitriles showcases the potential for selective synthesis techniques in modifying halogenated compounds. This method involves the use of metal dust and formic acid, indicating the compound's utility in precise synthetic modifications (Ioannidou & Koutentis, 2011).

Cyclohexene Derivatives

The preparation of 3-oxocyclohex-1-ene-1-carbonitrile from cyclohex-2-enone through a series of reactions, including bromination and cyanation, outlines the synthesis pathways for obtaining functionalized cyclohexene derivatives. This research demonstrates the broader utility of bromo- and cyano- substitution reactions in organic synthesis (Lujan-Montelongo & Fleming, 2014).

Imidazole Reactions with Cyanogen Bromide

Investigations into the reactions of imidazoles with cyanogen bromide reveal the complexity of interactions between brominated compounds and nitrogen-containing heterocycles. These studies provide insight into the selective cyanation and bromination of imidazole derivatives, which could be analogous to reactions involving similar bromo-benzotriazole structures (McCallum et al., 1999).

Heterocyclic Compound Synthesis

The synthesis of [1,2,4]triazolo[3,4-b][1,3]benzothiazole derivatives from triazole-thiols and bromo-nitrophthalonitrile highlights a complex reaction pathway that could potentially be related to or inspired by the synthesis or functionalization of "7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile." Such research underscores the role of brominated intermediates in constructing diverse heterocyclic architectures (Abramov et al., 2005).

properties

IUPAC Name

7-bromo-1-cyclohexylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4/c14-11-6-9(8-15)7-12-13(11)18(17-16-12)10-4-2-1-3-5-10/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFQDZIXKOIQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3Br)C#N)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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